molecular formula C13H15ClF3NO2 B2908294 rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans CAS No. 1807891-05-9

rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

Numéro de catalogue: B2908294
Numéro CAS: 1807891-05-9
Poids moléculaire: 309.71
Clé InChI: AQYAZKFEVHEOML-NDXYWBNTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

rac-(3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, is a chiral pyrrolidine derivative with a benzyl group at position 1, a trifluoromethyl (-CF₃) group at position 4, and a carboxylic acid moiety at position 3. The compound exists as a racemic mixture of (3R,4R) and (3S,4S) enantiomers, with a trans configuration between the substituents on the pyrrolidine ring . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

Propriétés

IUPAC Name

(3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)11-8-17(7-10(11)12(18)19)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H,18,19);1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYAZKFEVHEOML-NDXYWBNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide as a reagent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans often involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets. The trifluoromethyl group and pyrrolidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound : rac-(3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans 1-Benzyl, 4-CF₃ C₁₃H₁₅ClF₃NO₂ (inferred) ~295.69 (estimated) Trans configuration; racemic mixture; hydrochloride salt enhances solubility.
trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride 4-(3-CF₃-phenyl) C₁₂H₁₁ClF₃NO₂ 295.69 Aromatic CF₃ group; similar electronic profile but lacks benzyl group. Higher boiling point (356.2°C).
trans-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride 1-Benzyl, 4-(4-Cl-phenyl) C₁₈H₁₇Cl₂NO₂ 358.3 Chlorophenyl substituent introduces electron-withdrawing effects; dihydrochloride salt in some analogs.
trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride 4-(2-Cl-phenyl) C₁₁H₁₃Cl₂NO₂ 262.13 Ortho-chloro substitution increases steric hindrance; lower molecular weight.
(3S,4R)-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride 1-Benzyl, 4-(4-OCH₃-phenyl) C₁₉H₂₂ClNO₃ 355.84 Methoxy group enhances electron density; potential for hydrogen bonding.
rac-(3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans 1-Benzyl, 4-(1-methyl-pyrazole) C₁₆H₂₁Cl₂N₃O₂ 358.26 Pyrazole ring introduces heterocyclic character; dihydrochloride salt improves aqueous solubility.

Key Observations:

Substituent Effects :

  • Trifluoromethyl Groups : Compounds with -CF₃ (e.g., target compound and ) exhibit enhanced metabolic stability and lipophilicity, critical for blood-brain barrier penetration.
  • Chlorophenyl vs. Methoxyphenyl : Chlorine (electron-withdrawing) reduces electron density, while methoxy (electron-donating) increases it, affecting receptor binding .
  • Heterocyclic Substituents : Pyrazole-containing analogs (e.g., ) introduce hydrogen-bonding capabilities and conformational rigidity.

Enantiomeric purity (e.g., (3S,4R) in vs.

Salt Forms and Solubility :

  • Hydrochloride salts (common in ) improve water solubility, whereas dihydrochloride salts (e.g., ) may offer further formulation advantages.

Activité Biologique

Rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as rac-(3R,4R)-TFMPCA, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C13H14F3NO2
  • Molecular Weight : 273.25 g/mol
  • CAS Number : 184844-96-0
  • Purity : Typically ≥ 95%

The biological activity of rac-(3R,4R)-TFMPCA is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.

Anticancer Properties

Research has indicated that compounds structurally similar to rac-(3R,4R)-TFMPCA exhibit significant anticancer activities. For instance, studies on pyrrolidine derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-43617.4
Compound BCAPAN-111.4
rac-(3R,4R)-TFMPCATBDTBD

These findings suggest that modifications in the pyrrolidine structure can enhance cytotoxicity and selectivity against cancer cells.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For example, related compounds have shown inhibition of arginase with IC50 values in the nanomolar range. The structure-activity relationship (SAR) analysis indicates that the trifluoromethyl group significantly enhances binding affinity and selectivity.

Study 1: Anticancer Activity

In a study published in PubMed, researchers synthesized several pyrrolidine derivatives and tested their anticancer activity. The lead compound demonstrated an IC50 value comparable to established drugs like Olaparib, suggesting that rac-(3R,4R)-TFMPCA could be a candidate for further development in cancer therapy .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of arginase I and II by pyrrolidine analogs. The results revealed that compounds with similar structural features to rac-(3R,4R)-TFMPCA exhibited potent inhibition with IC50 values as low as 1.3 nM for arginase I . This highlights the potential of rac-(3R,4R)-TFMPCA in treating conditions related to arginine metabolism.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The presence of the trifluoromethyl group is crucial for enhancing biological activity.
  • Modifications at the benzyl position can lead to variations in potency against different targets.

Toxicity Profile

Preliminary toxicity assessments suggest that rac-(3R,4R)-TFMPCA may exhibit moderate toxicity; however, further studies are needed to establish a comprehensive toxicity profile .

Q & A

Basic Research Questions

Q. How can the synthesis of rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:

  • Use sodium hydride as a base in dimethylformamide (DMF) to facilitate nucleophilic substitutions (common in pyrrolidine ring formation) .
  • Employ chiral catalysts (e.g., Rhodium(I)-DuPhos complexes) to enhance stereochemical fidelity during critical steps like cyclization or trifluoromethyl group introduction .
  • Monitor reaction progress via HPLC with chiral columns to detect intermediates and ensure enantiomeric purity.

Q. What strategies are effective for controlling stereochemistry during synthesis?

  • Methodological Answer :

  • Chiral pool synthesis : Start with enantiomerically pure precursors (e.g., (3R,4R)-configured amino acids) to bias stereochemical outcomes .
  • Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) to induce enantioselectivity during ring-closing metathesis or hydrogenation steps .
  • Crystallization-induced asymmetric transformation (CIAT) : Leverage differential solubility of diastereomers in polar solvents (e.g., methanol/water mixtures) to isolate the desired trans-isomer .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

  • Methodological Answer :

  • Salt selection : The hydrochloride salt improves aqueous solubility due to ionic dissociation. Test alternative counterions (e.g., mesylate) if precipitation occurs .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without compromising cell viability .
  • Liposomal encapsulation : For hydrophobic derivatives, employ lipid-based carriers to enhance bioavailability in cell-based assays .

Advanced Research Questions

Q. What computational approaches are recommended to predict binding interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrogen-bonding sites on the pyrrolidine ring and trifluoromethyl group .
  • Molecular Dynamics (MD) simulations : Model interactions with enzymes (e.g., kinases or GPCRs) using force fields like CHARMM36 to assess binding stability .
  • Free-energy perturbation (FEP) : Quantify the impact of substituent modifications (e.g., replacing benzyl with pyridyl groups) on binding affinity .

Q. How can the compound’s mechanism of action be elucidated in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time inhibition of target enzymes (e.g., proteases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • X-ray crystallography : Co-crystallize the compound with its target protein to resolve binding modes at atomic resolution (e.g., active-site vs. allosteric pockets) .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify inconsistencies in assay conditions (e.g., pH, temperature) .
  • Orthogonal assays : Validate hits using complementary techniques (e.g., SPR for binding affinity vs. cell viability assays for functional effects) .
  • Proteomic profiling : Use mass spectrometry to detect off-target interactions that may explain divergent results .

Q. What advanced techniques are suitable for enantiomeric separation of the rac-mixture?

  • Methodological Answer :

  • Chiral SFC (Supercritical Fluid Chromatography) : Utilize cellulose-based columns (e.g., Chiralpak IC) with CO₂/ethanol mobile phases for high-resolution separation .
  • Dynamic Kinetic Resolution (DKR) : Combine enzymatic hydrolysis (e.g., lipases) with racemization catalysts to isolate single enantiomers in a single step .
  • Crystallographic sphericity analysis : Screen crystallization conditions (e.g., solvent polarity) to exploit differential crystal packing of enantiomers .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the benzyl group with bioisosteres (e.g., pyridyl or thiophene) to modulate lipophilicity and target engagement .
  • Trifluoromethyl analogs : Synthesize derivatives with -CF₂H or -OCF₃ groups to assess the role of fluorine in metabolic stability .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to enable targeted protein degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize assay protocols : Ensure consistent ATP concentrations (for kinase assays) or serum content (for cell-based studies) .
  • Control for racemization : Verify enantiomeric purity post-assay using chiral HPLC to rule out in situ interconversion .
  • Batch-to-batch variability : Characterize compound purity (≥95% by LC-MS) and confirm salt form (hydrochloride vs. free base) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.